4-sec-Butylphenylboronic acid pinacol ester

Organoboron Chemistry Suzuki-Miyaura Coupling Reagent Stability

4-sec-Butylphenylboronic acid pinacol ester (CAS 1268242-41-6) is an arylboronic ester featuring a phenyl ring substituted at the para-position with a sec-butyl group and a pinacol boronate ester moiety. The compound has the molecular formula C16H25BO2 and a molecular weight of 260.18 g/mol.

Molecular Formula C16H25BO2
Molecular Weight 260.18
CAS No. 1268242-41-6
Cat. No. B2857582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-sec-Butylphenylboronic acid pinacol ester
CAS1268242-41-6
Molecular FormulaC16H25BO2
Molecular Weight260.18
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CC
InChIInChI=1S/C16H25BO2/c1-7-12(2)13-8-10-14(11-9-13)17-18-15(3,4)16(5,6)19-17/h8-12H,7H2,1-6H3
InChIKeyKFJSDLRVUFZWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-sec-Butylphenylboronic Acid Pinacol Ester (CAS 1268242-41-6) Technical Profile and Procurement Context


4-sec-Butylphenylboronic acid pinacol ester (CAS 1268242-41-6) is an arylboronic ester featuring a phenyl ring substituted at the para-position with a sec-butyl group and a pinacol boronate ester moiety [1]. The compound has the molecular formula C16H25BO2 and a molecular weight of 260.18 g/mol . It is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to install a para-sec-butylphenyl group onto various scaffolds for applications in pharmaceutical, agrochemical, and materials science research .

Why 4-sec-Butylphenylboronic Acid Pinacol Ester Cannot Be Substituted by Unsubstituted or Other Alkyl Boronic Esters


Generic substitution of 4-sec-Butylphenylboronic acid pinacol ester with unsubstituted phenylboronic acid pinacol ester or other alkyl-substituted analogs (e.g., n-butyl or tert-butyl) is not chemically equivalent. The sec-butyl group introduces a specific steric and electronic environment that directly impacts key molecular properties. The pinacol ester functionality, as a protected boronic acid, offers superior stability and ease of handling compared to the free boronic acid . Furthermore, the branched sec-butyl substituent influences the compound's lipophilicity and solubility profile, which are critical parameters for reaction kinetics in Suzuki-Miyaura couplings [1]. Therefore, substituting with a compound lacking this specific para-sec-butyl group will result in a different molecule with altered physical-chemical properties and potentially divergent reactivity in downstream applications.

Quantitative Performance Indicators for 4-sec-Butylphenylboronic Acid Pinacol Ester: A Comparator-Based Analysis


Comparative Stability and Handling: Pinacol Ester vs. Free Boronic Acid

4-sec-Butylphenylboronic acid pinacol ester demonstrates enhanced stability and handling characteristics compared to its corresponding free boronic acid, 4-sec-butylphenylboronic acid. The formation of the pinacol ester protects the boronic acid functionality, making it less prone to dehydration and formation of boroxines, which can complicate purification and reduce effective concentration in reactions . This is a well-established class-level advantage for pinacol esters over their free acid counterparts [1]. The pinacol ester form simplifies storage and allows for more accurate weighing for stoichiometric reactions.

Organoboron Chemistry Suzuki-Miyaura Coupling Reagent Stability

Impact of para-sec-Butyl Substitution on Lipophilicity and Solubility

The para-sec-butyl group on the phenyl ring confers distinct lipophilic character compared to the unsubstituted parent compound. This class-level inference is supported by the general property that alkyl substitution on an aryl ring increases calculated LogP values, which correlates with increased lipophilicity and altered solubility in organic solvents . The sec-butyl substituent contributes to hydrophobic properties and influences solubility in organic solvents, making it suitable for reactions in non-polar or moderately polar media .

Medicinal Chemistry Physicochemical Properties Drug Design

Influence of sec-Butyl Steric Bulk on Suzuki-Miyaura Cross-Coupling Outcomes

The sec-butyl group introduces a moderate degree of steric hindrance, which can influence the transmetalation step in Suzuki-Miyaura couplings. Class-level understanding indicates that steric bulk on the boronic ester can slow down the coupling reaction, particularly with sterically hindered aryl halides [1]. While the sec-butyl group is less bulky than a tert-butyl group, it is more sterically demanding than an n-butyl or unsubstituted phenyl group. This property can be leveraged to achieve greater selectivity in cross-coupling reactions where multiple reactive sites are present, or to tune the reactivity of the boron nucleophile .

Suzuki-Miyaura Coupling Steric Effects Reaction Kinetics

Purity Specifications for Reliable Synthetic Outcomes

Reputable vendors of 4-sec-Butylphenylboronic acid pinacol ester provide the compound with a standard purity of 98% as determined by analytical methods such as NMR, HPLC, or GC . This level of purity is a critical quantitative benchmark for procurement, ensuring that the reagent will perform reliably in stoichiometric reactions without introducing significant impurities that could lead to side reactions or complicate purification of the final product.

Quality Control Synthetic Reliability Procurement Specification

Optimal Research and Industrial Applications for 4-sec-Butylphenylboronic Acid Pinacol Ester


Installation of a para-sec-Butylphenyl Motif in Medicinal Chemistry Programs

This compound is the reagent of choice for installing a para-sec-butylphenyl group into drug-like molecules via Suzuki-Miyaura coupling. The sec-butyl group is a common lipophilic substituent in medicinal chemistry for modulating a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties without introducing a fully extended alkyl chain . The pinacol ester's stability ensures reliable incorporation of this specific moiety during late-stage functionalization of complex drug candidates, where the steric profile of the sec-butyl group is distinct from that of an n-butyl or tert-butyl group [1].

Synthesis of Advanced Materials and Organic Electronics

The compound is valuable in materials science for synthesizing π-conjugated small molecules and polymers. The sec-butyl substituent can improve the solubility of the resulting conjugated materials in organic solvents, facilitating solution-based processing techniques such as spin-coating or inkjet printing for organic electronic devices (e.g., OLEDs, OPVs) . Its use in Suzuki polycondensation allows for the precise incorporation of the para-sec-butylphenyl unit into the polymer backbone, tuning the material's optoelectronic and morphological properties [1].

Synthesis of Agrochemical Intermediates and Specialty Chemicals

In the agrochemical industry, the introduction of specific alkyl groups like sec-butyl can significantly influence the bioactivity, selectivity, and environmental fate of active ingredients. 4-sec-Butylphenylboronic acid pinacol ester provides a robust and efficient method for installing this motif onto heterocyclic cores common in herbicides, fungicides, and insecticides [2]. The high purity and defined reactivity of the reagent are crucial for developing robust and scalable synthetic routes for these high-value fine chemicals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-sec-Butylphenylboronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.